

Analytical Methods for the Identification of ETH-LAD: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-ethyl-6-nor-lysergic acid diethylamide (**ETH-LAD**) is a potent psychedelic lysergamide and an analogue of lysergic acid diethylamide (LSD). As with many novel psychoactive substances (NPS), the availability of comprehensive analytical data is crucial for its identification in clinical, forensic, and research settings.[1][2][3][4] This document provides detailed application notes and protocols for the analytical identification of **ETH-LAD** using various chromatographic and spectroscopic techniques. The information is compiled from published scientific literature to aid researchers, scientists, and drug development professionals in their work with this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds like **ETH-LAD**.

Quantitative Data



Parameter	Value	Reference
Column	DB-1 fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness)	[1][3]
Injector Temperature	220°C	[1][3][5]
Transfer Line Temperature	280°C	[1][3][5]
Carrier Gas	Helium (1.2 mL/min, constant flow)	[1][3][5]
Ion Source Temperature	175°C	[1][3][5]
Electron Ionization Energy	70 eV	[6]
Mass Scan Range	m/z 29-600	[1][3][5]

Experimental Protocol

Sample Preparation:

Dissolve approximately 2 mg of the sample in 1.5 mL of chloroform.[1][3][5]

GC-MS Analysis:

- Inject 1 μL of the prepared sample solution into the GC-MS system in splitless mode.[1][3][5]
- Utilize a DB-1 fused silica capillary column (30 m x 0.25 mm, 0.25 μm film thickness).[1][3]
- Set the injector temperature to 220°C and the transfer line temperature to 280°C.[1][3][5]
- Use helium as the carrier gas at a constant flow rate of 1.2 mL/min.[1][3][5]
- The temperature program consists of an initial temperature of 80°C, held for 1 minute, followed by a ramp to 280°C at 15°C/min. The final temperature is held for 21 minutes.[1][3]
- Maintain the ion source temperature at 175°C.[1][3][5]
- Acquire mass spectra over a scan range of m/z 29-600.[1][3][5]



GC-MS Workflow Diagram



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Caption: Workflow for **ETH-LAD** analysis by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like **ETH-LAD**, often providing higher sensitivity than GC-MS.[7]

Quantitative Data (LC-Q-MS)



Parameter	Value	Reference
LC System	Agilent 1100 HPLC or equivalent	[7]
Column	Luna CN (150 x 2.0 mm, 3μm)	[7]
Mobile Phase A	0.1% Formic Acid in Water	[7]
Mobile Phase B	Acetonitrile	[7]
Gradient	20% B to 65% B in 10 min	[7]
Flow Rate	0.2 mL/min	[7]
Injection Volume	10 μL	[7]
Ionization Mode	Positive Electrospray lonization (ESI+)	[8]
MS System	Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF)	[1]

Experimental Protocol (LC-QTOF-MS/MS)

Sample Preparation:

• Prepare a standard solution of **ETH-LAD** in a suitable solvent (e.g., mobile phase A).

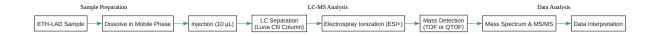
LC-MS Analysis:

- Inject 10 μL of the sample onto a Luna CN column (150 x 2.0 mm, 3μm).[7]
- Perform chromatographic separation using a gradient of 0.1% formic acid in water (A) and acetonitrile (B), starting from 20% B and increasing to 65% B over 10 minutes.
- Maintain a flow rate of 0.2 mL/min.[7]
- Analyze the eluent using a QTOF mass spectrometer with electrospray ionization in positive mode.[1]



 Acquire both full scan MS and tandem MS (MS/MS) data to obtain molecular ion information and fragmentation patterns for structural confirmation.

LC-MS Workflow Diagram



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Caption: Workflow for **ETH-LAD** analysis by LC-MS.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the chemical structure of **ETH-LAD**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of molecules. The chemical shifts observed for **ETH-LAD** are distinct and can be used for its definitive identification.[1] For example, in the ¹H NMR spectrum of **ETH-LAD**, the proton H-2 resonates in the range of 7.11–6.98 ppm, overlapping with H-12 and H-13.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

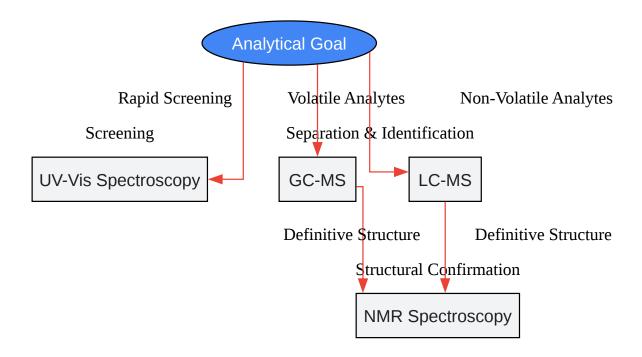
UV-Vis spectroscopy can be used as a screening tool. For **ETH-LAD**, distinct absorption peaks are observed at 226.0 nm and 310.5 nm.[1]



Technique	Key Findings for ETH-LAD	Reference
¹H NMR	H-2 proton signal overlaps with H-12 and H-13 at 7.11–6.98 ppm.	[1]
¹³ C NMR	Characteristic signals corresponding to the lysergamide core structure.	[1]
UV-Vis	Absorption maxima at 226.0 nm and 310.5 nm.	[1]

Method Comparison and Logical Relationships

The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification, or high-throughput screening.



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Caption: Decision tree for selecting an analytical method for ETH-LAD.



Conclusion

The analytical methods described in these application notes provide a comprehensive toolkit for the identification and characterization of **ETH-LAD**. GC-MS and LC-MS are suitable for routine identification and quantification, while NMR spectroscopy offers definitive structural confirmation. UV-Vis spectroscopy can be employed as a rapid screening technique. The provided protocols and data will be a valuable resource for researchers and professionals working with this and other related novel psychoactive substances.

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